molecular formula C24H29N3O6S B15000055 1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione

1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione

Cat. No.: B15000055
M. Wt: 487.6 g/mol
InChI Key: PDJCWMSFQDBLBZ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methoxyphenylsulfonyl group, and a piperidinylamino group attached to a pyrrolidine-2,5-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the ethoxyphenyl and methoxyphenylsulfonyl precursors, followed by their coupling with the piperidinylamino group. The final step involves the cyclization to form the pyrrolidine-2,5-dione core. Common reagents used in these reactions include ethyl bromide, methanesulfonyl chloride, and piperidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydroxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Ethoxyphenyl)-3-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione is unique due to its combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H29N3O6S

Molecular Weight

487.6 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]amino]pyrrolidine-2,5-dione

InChI

InChI=1S/C24H29N3O6S/c1-3-33-20-6-4-18(5-7-20)27-23(28)16-22(24(27)29)25-17-12-14-26(15-13-17)34(30,31)21-10-8-19(32-2)9-11-21/h4-11,17,22,25H,3,12-16H2,1-2H3

InChI Key

PDJCWMSFQDBLBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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